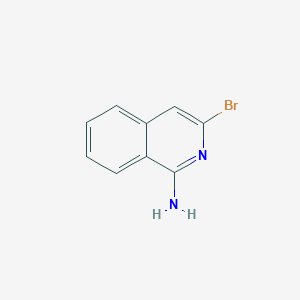

3-Bromoisoquinolin-1-amine

Description

Significance of Isoquinoline (B145761) Derivatives in Contemporary Chemistry

Isoquinoline derivatives are of paramount importance in modern chemistry, primarily due to their widespread presence in biologically active natural products and pharmaceuticals. organic-chemistry.org The isoquinoline core is a key structural motif in a diverse range of alkaloids, including morphine and codeine, which are renowned for their analgesic properties. chemicalbook.com Beyond its role in natural products, the isoquinoline scaffold is a versatile building block in the synthesis of novel therapeutic agents. organic-chemistry.org

The inherent biological activities of isoquinoline derivatives are vast and varied, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. jptcp.com This broad spectrum of pharmacological activity has cemented the isoquinoline nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. google.com Consequently, the synthesis of novel isoquinoline derivatives remains an active and fertile area of research in medicinal chemistry. google.com

The applications of isoquinoline derivatives extend beyond the pharmaceutical industry. They are also utilized in materials science for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. The tunable electronic properties of the isoquinoline ring system make it an attractive component for the design of advanced materials with specific optical and electronic characteristics.

Overview of Halogenated Isoquinolines in Organic Synthesis and Beyond

The introduction of halogen atoms, such as bromine, onto the isoquinoline scaffold dramatically influences its chemical reactivity and utility in organic synthesis. Halogenated isoquinolines serve as versatile intermediates, enabling the construction of more complex molecular architectures through a variety of cross-coupling reactions. The carbon-halogen bond can be readily transformed into new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing a powerful tool for the diversification of the isoquinoline core.

Brominated isoquinolines, in particular, are highly valued synthetic intermediates due to the optimal reactivity of the carbon-bromine bond in popular cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of biaryl compounds, substituted alkenes, and alkynes, respectively. The regioselective introduction of a bromine atom onto the isoquinoline ring is therefore a critical step in the synthetic planning for a wide range of target molecules.

Furthermore, the presence of a halogen atom can also modulate the biological activity of the isoquinoline derivative. The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic properties. cymitquimica.com

Research Landscape of 3-Bromoisoquinolin-1-amine: A Key Intermediate and Research Target

Within the vast family of halogenated isoquinolines, this compound emerges as a compound of particular interest. This molecule possesses two key functional groups on the isoquinoline core: a bromine atom at the 3-position and an amino group at the 1-position. This unique arrangement of functional groups makes it a highly valuable building block for the synthesis of a diverse array of more complex heterocyclic systems.

Synthesis and Properties

While a definitive, high-yielding synthesis of this compound is not extensively documented in readily available literature, its preparation can be conceptually approached through established synthetic strategies for substituted isoquinolines. One plausible route involves the amination of 3-bromoisoquinoline (B184082). The reaction of 3-bromoisoquinoline with a potent aminating agent, such as potassium amide in liquid ammonia (B1221849), has been shown to yield 3-aminoisoquinoline. researchgate.net By analogy, a similar nucleophilic aromatic substitution reaction could potentially be employed to introduce an amino group at the 1-position, although the regioselectivity would need to be carefully controlled.

Alternatively, the synthesis could commence from 1-aminoisoquinoline (B73089), followed by a regioselective bromination. The amino group is a strongly activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct bromination of 1-aminoisoquinoline would likely lead to a mixture of products, and achieving selective bromination at the 3-position would require specific reaction conditions or the use of protecting groups.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the differential reactivity of its two functional groups. The bromine atom at the 3-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position. jptcp.com The amino group at the 1-position, on the other hand, can participate in a variety of transformations, including acylation, alkylation, and diazotization, and can also serve as a directing group for further functionalization of the isoquinoline ring.

This dual functionality makes this compound a versatile precursor for the synthesis of polysubstituted isoquinolines, which are often challenging to prepare through other methods. For instance, the bromine atom can be utilized for a Suzuki coupling to introduce a new aryl or heteroaryl group, while the amino group can be subsequently modified to build more complex heterocyclic systems fused to the isoquinoline core.

The table below summarizes the potential reactivity of the functional groups present in this compound.

| Functional Group | Position | Potential Reactions |

| Amino (-NH₂) | 1 | Acylation, Alkylation, Diazotization, Cyclization |

| Bromo (-Br) | 3 | Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution |

The strategic combination of these reactions allows for a modular and efficient approach to the synthesis of complex isoquinoline-based molecules with potential applications in medicinal chemistry and materials science. As such, this compound represents a significant research target for synthetic chemists seeking to expand the chemical space of isoquinoline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGHICQGSSFEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromoisoquinolin 1 Amine and Its Precursors

Direct Synthesis Approaches

Direct approaches aim to introduce the amine group onto a pre-formed 3-bromoisoquinoline (B184082) core or to construct the brominated isoquinoline (B145761) ring with the amine functionality already in place or easily derivable.

Amination Reactions of Bromoisoquinolines

The direct conversion of 3-bromoisoquinoline to 3-aminoisoquinoline represents a straightforward synthetic step. However, the reactivity of the halogen is influenced by its position on the isoquinoline ring.

The reaction of 3-bromoisoquinoline with potassium amide (KNH₂) in liquid ammonia (B1221849) is a classic method for introducing an amino group. Research has shown that this transformation is not a simple nucleophilic aromatic substitution (SNAr). Instead, it proceeds through a complex mechanism.

Studies have demonstrated that the amination of 3-bromoisoquinoline occurs via two concurrent pathways: 55% of the reaction follows the Addition-Nucleophilic Ring-Opening-Ring-Closing (ANRORC) mechanism, while the remaining 45% proceeds through a probable addition-elimination (AE) mechanism. chemicalbook.com The ANRORC pathway involves the initial addition of the amide ion, followed by the opening of the heterocyclic ring to form an open-chain intermediate, which subsequently re-closes to yield the aminated product. chemicalbook.comwikipedia.org This dual-mechanism pathway is distinct from the amination of 1-bromoisoquinoline, which is believed to occur solely through the AE mechanism. chemicalbook.com

It is also important to note that the presence of both an amino and a bromo group on positions alpha to the ring nitrogen (e.g., in 1-amino-3-bromoisoquinoline) can lead to very fast ring-opening reactions with KNH₂ in liquid ammonia, forming products like o-cyanobenzyl cyanide. acsgcipr.org

Mechanism Distribution in the Amination of 3-Bromoisoquinoline

| Reactant | Reagents | Mechanism | Product Distribution | Reference |

|---|---|---|---|---|

| 3-Bromoisoquinoline | KNH₂ / liquid NH₃ | SN(ANRORC) | ~55% | chemicalbook.com |

| 3-Bromoisoquinoline | KNH₂ / liquid NH₃ | Addition-Elimination (AE) | ~45% | chemicalbook.com |

An alternative to using liquid ammonia is the reaction with ethanolic ammonia under pressure and at elevated temperatures. When 3-bromoisoquinoline is heated with ethanolic ammonia at 130°C, it is converted into 3-aminoisoquinoline. nih.gov This method avoids the cryogenic conditions required for liquid ammonia but necessitates high-pressure equipment.

Ring Synthesis Approaches (e.g., Pomeranz-Fritsch type modifications for related bromoisoquinolines)

The Pomeranz-Fritsch reaction and its modifications provide a pathway to construct the isoquinoline core from simpler aromatic precursors. While not a direct route to 3-Bromoisoquinolin-1-amine, it is a fundamental method for synthesizing various bromoisoquinoline isomers that can serve as precursors.

For instance, a modified Pomeranz-Fritsch synthesis is used to prepare 8-bromoisoquinolines. The synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) starts from 2-bromo-3-methoxybenzaldehyde (B1279745) and 2,2-dimethoxyethanamine. libretexts.org The key steps involve:

Condensation to form a Schiff base.

Reduction of the imine to a secondary amine.

N-tosylation to form a tosylamide, which facilitates cyclization.

Acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) to form the isoquinoline ring. libretexts.org

This approach, however, can be challenging, with some variations suffering from low and inconsistent yields, highlighting the sensitivity of the cyclization step to reaction conditions. nih.gov

Palladium-Catalyzed Cyclization Approaches

Modern synthetic chemistry offers powerful palladium-catalyzed methods for constructing heterocyclic rings. These reactions often provide high efficiency and selectivity under mild conditions.

One such approach involves the palladium-catalyzed intramolecular cyclization of o-alkynylbenzyl azides to produce 4-bromoisoquinolines. semanticscholar.orglookchem.com This method introduces a bromine atom during the cyclization process, making it an attractive strategy. The reaction conditions can be tuned to selectively produce either 4-bromoisoquinoline (B23445) or 4-bromoisoquinolone. semanticscholar.orgsci-hub.se

Another powerful strategy is the sequential palladium-catalyzed α-arylation of ketones followed by cyclization to form a wide array of substituted isoquinolines. escholarship.org This convergent method allows for the combination of readily available ketones and aryl halides, offering a flexible route to polysubstituted isoquinoline systems. escholarship.org

Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| o-Alkynylbenzyl azide | PdBr₂ / CuBr₂ / LiBr | 4-Bromoisoquinoline | semanticscholar.orglookchem.com |

| Aryl halide + Ketone | Palladium complex + Ligand | Polysubstituted Isoquinoline | escholarship.org |

| N-tert-butyl-2-(1-alkynyl)benzaldimine + Aryl halide | Palladium catalyst + CO | 3-Substituted 4-aroylisoquinoline |

Precursor Synthesis and Functionalization leading to this compound

A versatile strategy for synthesizing this compound involves the preparation of a suitably di-substituted precursor, such as 1,3-dibromoisoquinoline (B189538), followed by selective functionalization.

The synthesis of 1,3-dibromoisoquinoline can be achieved from homophthalimide. semanticscholar.org Once obtained, this dibromo derivative is a key intermediate. The bromine atoms at the C1 and C3 positions exhibit different reactivities, allowing for selective substitution. The C1 position is generally more reactive towards nucleophiles than the C3 position.

A plausible route to this compound is the selective amination of 1,3-dibromoisoquinoline. This would typically be achieved using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia equivalent. wikipedia.org By carefully controlling the reaction conditions, it is possible to selectively substitute the more reactive C1-bromo group, leaving the C3-bromo group intact. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully applied to various bromoisoquinoline systems, including the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134) with primary amines. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high selectivity and yield in such transformations. wikipedia.orgacsgcipr.org

Another example of precursor functionalization involves the bromination of 4-aminoisoquinoline (B122460) with N-Bromosuccinimide (NBS) in DMF to yield 4-amino-3-bromoisoquinoline (B112583), which can be further functionalized.

Routes from o-Cyanobenzyl Cyanides to 1-Halo-3-aminoisoquinolines

A significant and efficient method for the synthesis of 1-halo-3-aminoisoquinolines involves the cyclization of o-cyanobenzyl cyanides using anhydrous halogen acids. researchgate.netresearchgate.net This approach provides a direct route to the isoquinoline core with the desired amino and halogen functionalities at positions 3 and 1, respectively.

Detailed research has demonstrated that while anhydrous hydrogen chloride is ineffective in promoting cyclization, the corresponding bromide and iodide reagents afford the 1-halo-3-aminoisoquinolines in excellent yields. researchgate.netresearchgate.net The reaction proceeds through the treatment of an appropriate o-cyanobenzyl cyanide with anhydrous hydrogen bromide or hydrogen iodide. This method has been successfully applied to the synthesis of various polycyclic heterocycles. researchgate.netresearchgate.net

The general transformation can be summarized as follows:

Reaction Scheme:

This reaction is particularly valuable as it constructs the isoquinoline skeleton and introduces the key functional groups in a single, high-yielding step. The versatility of this method allows for the preparation of a range of substituted 1-halo-3-aminoisoquinolines by starting with appropriately substituted o-cyanobenzyl cyanides.

| Starting Material | Reagent | Product | Yield | Reference |

| o-Cyanobenzyl cyanide | Anhydrous Hydrogen Bromide | 1-Bromo-3-aminoisoquinoline | Excellent | researchgate.netresearchgate.net |

| o-Cyanobenzyl cyanide | Anhydrous Hydrogen Iodide | 1-Iodo-3-aminoisoquinoline | Excellent | researchgate.netresearchgate.net |

| o-Cyanobenzyl cyanide | Anhydrous Hydrogen Chloride | No cyclization | - | researchgate.netresearchgate.net |

Bromination Strategies for Isoquinoline Derivatives

The introduction of a bromine atom onto the isoquinoline ring system can be achieved through various electrophilic bromination methods. The regioselectivity of the bromination is highly dependent on the reaction conditions, the brominating agent used, and the nature of the substituents already present on the isoquinoline ring.

Direct bromination of the parent isoquinoline molecule, which is an electron-poor system, typically requires the use of a catalyst. google.comgoogle.com For instance, the reaction of isoquinoline with liquid bromine in the presence of aluminum chloride at elevated temperatures has been reported to yield 5-bromoisoquinoline. google.comgoogle.com

More contemporary and often higher-yielding methods employ N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid. google.comresearchgate.net For example, the use of NBS in concentrated sulfuric acid allows for the regioselective monobromination of isoquinoline to give 5-bromoisoquinoline. researchgate.netorgsyn.org The reaction temperature is a critical parameter to control in order to achieve high selectivity. google.com

When considering the synthesis of this compound, the starting material would likely be isoquinolin-1-amine. The presence of the activating amino group at the 1-position would direct the electrophilic bromine to specific positions on the ring. The amino group strongly activates the ring towards electrophilic substitution.

| Brominating Agent | Catalyst/Solvent | Product(s) | Yield | Reference |

| Liquid Bromine | Aluminum Chloride | 5-Bromoisoquinoline | 43-46% | google.comgoogle.com |

| N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | 5-Bromoisoquinoline | - | researchgate.netorgsyn.org |

| N,N'-dibromoisocyanuric acid (DBI) | Trifluoromethanesulfonic acid | 5-Bromoisoquinoline | - | researchgate.net |

For the specific synthesis of this compound, the bromination of 1-aminoisoquinoline (B73089) would be the key step. The amino group at C-1 is expected to direct the incoming electrophile. The reaction of 1-aminoisoquinoline with a suitable brominating agent, such as bromine in a solvent or N-bromosuccinimide, would be the most direct approach. The precise conditions would need to be optimized to favor the formation of the 3-bromo isomer over other potential isomers.

Chemical Reactivity and Transformations of 3 Bromoisoquinolin 1 Amine

Nucleophilic Substitution Reactions

The presence of both a halogen and an amino group on the isoquinoline (B145761) core allows for selective nucleophilic substitution reactions at either position, depending on the reaction conditions and the nature of the nucleophile.

Reactivity at the Bromo Position

The bromine atom at the C3 position of 3-Bromoisoquinolin-1-amine is susceptible to nucleophilic displacement. This reactivity is influenced by the electron-withdrawing nature of the isoquinoline ring system. A notable example is the amination of 3-bromoisoquinoline (B184082), which proceeds through an SN(ANRORC) mechanism, involving an Addition of the Nucleophile, Ring Opening, and Ring Closure sequence. While this has been demonstrated for the parent 3-bromoisoquinoline, similar reactivity can be anticipated for the 1-amino substituted derivative.

The bromo group can be displaced by various nucleophiles, such as alkoxides and thiolates, to introduce new functional groups at the C3 position. For instance, reaction with sodium methoxide in a suitable solvent would be expected to yield 3-methoxyisoquinolin-1-amine. Similarly, treatment with a thiol, such as sodium thiophenoxide, would lead to the corresponding 3-(phenylthio)isoquinolin-1-amine. The general conditions for such reactions often involve heating the substrate with the sodium salt of the desired alcohol or thiol in a polar aprotic solvent.

| Nucleophile | Reagent Example | Product |

| Amine | Potassium Amide | 3-Aminoisoquinolin-1-amine |

| Alkoxide | Sodium Methoxide | 3-Methoxyisoquinolin-1-amine |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)isoquinolin-1-amine |

Reactivity at the Amino Position

The amino group at the C1 position of this compound is nucleophilic and can react with various electrophiles. Common transformations include acylation and alkylation.

Acylation: The amino group can be readily acylated using acylating agents such as acetyl chloride or acetic anhydride in the presence of a base. This reaction forms an amide linkage. For example, the reaction of this compound with acetyl chloride would yield N-(3-bromoisoquinolin-1-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functionalities. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Alkylation: While direct alkylation of the amino group with alkyl halides can occur, it is often challenging to control and can lead to a mixture of mono- and di-alkylated products. A more controlled approach for the synthesis of N-alkylated derivatives would involve reductive amination.

| Electrophile | Reagent Example | Product |

| Acyl Halide | Acetyl Chloride | N-(3-bromoisoquinolin-1-yl)acetamide |

| Alkyl Halide | Methyl Iodide | N-methyl-3-bromoisoquinolin-1-amine (and di-methylated product) |

Cross-Coupling Reactions

The bromo substituent at the C3 position makes this compound an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce diverse substituents at the C3 position. For example, the reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, would yield 1-amino-3-(4-methoxyphenyl)isoquinoline. The reaction is typically carried out in a mixture of an organic solvent and water under an inert atmosphere. The general applicability of Suzuki coupling to bromoquinolines and bromoanilines suggests that this compound would be a suitable substrate for this transformation. nih.gov

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Amino-3-phenylisoquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-Amino-3-(4-methoxyphenyl)isoquinoline |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-Amino-3-(pyridin-3-yl)isoquinoline |

Goldberg–Ullmann-type Coupling Reactions

The Goldberg and Ullmann reactions are copper-catalyzed cross-coupling reactions used to form carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgnih.gov The Goldberg-Ullmann amination allows for the N-arylation of amines with aryl halides. scispace.com In the context of this compound, the bromo group can react with various amines, amides, or nitrogen-containing heterocycles in the presence of a copper catalyst and a base to form 3-amino-substituted isoquinolines. For instance, reacting this compound with aniline in the presence of a copper(I) catalyst and a suitable base would be expected to yield N-phenylisoquinoline-1,3-diamine. These reactions often require high temperatures and a ligand to facilitate the coupling.

| Coupling Partner | Catalyst | Base | Product |

| Aniline | CuI / Ligand | K₂CO₃ | N-phenylisoquinoline-1,3-diamine |

| Pyrrolidine | CuI / Ligand | Cs₂CO₃ | 3-(Pyrrolidin-1-yl)isoquinolin-1-amine |

Buchwald-Hartwig Amination Reactions (for related bromoisoquinolines)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgchemeurope.com This reaction is highly versatile and tolerates a wide range of functional groups. While specific examples for this compound are not extensively documented in readily available literature, the successful application of this methodology to other bromoisoquinoline derivatives suggests its feasibility. For example, the Kiloscale Buchwald–Hartwig amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol has been reported, demonstrating the utility of this reaction for the synthesis of complex isoquinoline derivatives. wiley-vch.de In a similar fashion, this compound could be coupled with a variety of primary and secondary amines using a palladium catalyst, a phosphine ligand, and a base to afford the corresponding 3-amino-substituted isoquinolin-1-amines.

| Amine | Catalyst | Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 3-Morpholinoisoquinolin-1-amine |

| Benzylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | N-Benzylisoquinoline-1,3-diamine |

Cycloaddition Reactions and Annulation Strategies

Current literature accessible through the conducted searches does not provide specific examples of [1+1+3] annulation approaches involving this compound. This particular reaction type appears to be a specialized area of synthesis, and its application to this specific isoquinoline derivative has not been detailed in the available resources. Annulation strategies for isoquinoline synthesis are varied, including [4+2], [3+3], and [5+2] cycloadditions, but specific [1+1+3] approaches for this substrate are not documented in the provided search results. acs.orgmdpi.comnih.gov

A significant ring-closure strategy applicable to derivatives of this compound is the synthesis of the tetracyclic indazolo[3,2-a]isoquinoline ring system. This transformation can be achieved through a concise, two-step process. The general synthetic plan involves an initial Suzuki coupling of a substituted 1-bromoisoquinolin-3-amine (B82021) with 2-nitrophenylboronic acid. organic-chemistry.org This is followed by a reductive Cadogan cyclization of the resulting o-nitrophenylisoquinoline intermediate. organic-chemistry.org The cyclization step involves the attack of an in situ generated nitrene onto the nitrogen atom of the isoquinoline ring, leading to the formation of the desired tetracyclic structure. organic-chemistry.org

While the documented example starts with 4-substituted 1-bromoisoquinolin-3-amines, the methodology provides a viable pathway that could be adapted for this compound. The key steps are outlined below:

Suzuki Coupling: The aminoisoquinoline is coupled with an o-nitrophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. organic-chemistry.org

Reductive Cyclization: The resulting 1-(2-nitrophenyl)isoquinolinamine is then treated with a reducing agent like triethyl phosphite, often under microwave irradiation, to induce the Cadogan cyclization and form the indazolo[3,2-a]isoquinoline core. organic-chemistry.org

This approach has been shown to produce fluorescent indazolo[3,2-a]isoquinolin-6-amines in excellent yields. organic-chemistry.org

Table 1: Two-Step Synthesis of Indazolo[3,2-a]isoquinoline-6-amines from Substituted 1-Bromoisoquinolin-3-amines organic-chemistry.org

| Starting Material (Substituted 1-bromoisoquinolin-3-amine) | Suzuki Coupling Product (Yield %) | Cyclization Product (Yield %) |

| 4a (R=H) | 3a (92%) | 1a (88%) |

| 4b (R=Me) | 3b (85%) | 1b (85%) |

| 4c (R=Et) | 3c (81%) | 1c (82%) |

| 4d (R=i-Pr) | 3d (73%) | 1d (79%) |

| 4e (R=Ph) | 3e (88%) | 1e (91%) |

Derivatization and Functional Group Interconversions

The presence of a primary amino group at the C1 position and a bromo substituent at the C3 position makes this compound a versatile substrate for various functional group interconversions.

The primary amino group of this compound is expected to undergo acylation reactions with various acylating agents such as acid chlorides and anhydrides. This is a characteristic reaction of aromatic amines, providing access to a wide range of N-acylated isoquinoline derivatives. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This transformation is a common strategy in medicinal chemistry to modify the properties of a parent amine compound.

N-alkylation of the 1-amino group is a feasible transformation for this compound. The aromatic amine can be alkylated using various alkylating agents, such as alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reactants. Selective monoalkylation of primary amines can be a challenge, but specific methodologies have been developed to achieve this. scispace.com

The 1-amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, also known as imines. scispace.comnih.gov This condensation reaction involves a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. ekb.egresearchgate.net The formation of a Schiff base is a reversible reaction that is typically catalyzed by either acid or base, or by heat. scispace.com

This reaction is highly versatile, and a wide array of aldehydes and ketones (both aliphatic and aromatic) can be employed, leading to a diverse library of Schiff base derivatives. These compounds are of significant interest due to their wide range of applications in various fields, including as ligands for metal complexes. nih.govekb.eg

Table 2: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (3-Bromo-1-(alkylidene/arylideneamino)isoquinoline) |

Reductive Deoxygenation Reactions

Reductive deoxygenation is a class of chemical reactions that involves the removal of an oxygen atom from a molecule. In the context of heteroaromatic compounds such as isoquinolines, this reaction is most relevant to their N-oxide derivatives. The parent compound, this compound, does not possess an oxygen atom that can be directly removed via a deoxygenation reaction. However, its corresponding N-oxide, this compound N-oxide, can be synthesized and subsequently undergo reductive deoxygenation to yield the parent amine. This two-step process can be a strategic route in the synthesis of functionalized isoquinolines.

A variety of methods have been developed for the deoxygenation of heteroaromatic N-oxides, and these can be broadly categorized into methods employing phosphorus-based reagents, catalytic hydrogenation, and other reducing agents. The choice of reagent can be influenced by the presence of other functional groups within the molecule.

Deoxygenation of Isoquinoline N-Oxides:

The deoxygenation of isoquinoline N-oxides is a well-established transformation in organic synthesis. Several reagents and catalytic systems have been shown to be effective for this purpose. These methods are generally applicable to a wide range of substituted isoquinoline N-oxides, including those with halogen and amino substituents.

One common approach involves the use of trivalent phosphorus compounds, such as triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃). The reaction with PCl₃ is often efficient for the deoxygenation of N-oxides of quinolines and isoquinolines.

Catalytic methods are also widely employed and are often favored for their milder reaction conditions and improved environmental profile. Transition metal catalysts, in combination with a reducing agent, can effectively remove the N-oxide oxygen. For instance, palladium-on-carbon (Pd/C) with a hydrogen source is a classic method for such reductions. More recently, other catalytic systems have been developed. A method utilizing iodide as a catalyst with formic acid as a sustainable reductant has been shown to be highly efficient and selective for the reduction of various heterocyclic N-oxides, including those derived from quinoline (B57606) and isoquinoline. rsc.orgrsc.org This system is notable for its environmentally friendly nature. rsc.org

Visible-light-mediated metallaphotoredox catalysis represents a modern and mild approach for the deoxygenation of N-heterocyclic N-oxides, using Hantzsch esters as the stoichiometric reductants. organic-chemistry.org This method exhibits excellent chemoselectivity and tolerates a wide array of functional groups, which would be advantageous for a substrate like this compound N-oxide, preserving the bromo and amino functionalities. organic-chemistry.org

The following table summarizes various reagent systems that could be hypothetically applied to the deoxygenation of this compound N-oxide, based on their reported efficacy with other isoquinoline and quinoline N-oxides.

| Reagent/Catalyst System | Reducing Agent | Conditions | Notes |

| PCl₃ | - | Varies | Commonly used, efficient |

| Pd/C | H₂ or transfer hydrogenation source | Mild | Classic hydrogenation method |

| Iodide | Formic Acid | Varies | Sustainable and efficient rsc.orgrsc.org |

| Copper Catalyst | Diazo compounds | Mild | Broad substrate scope rsc.org |

| [Pd(OAc)₂]/dppf | Triethylamine | Microwave irradiation | Chemoselective organic-chemistry.org |

| Visible-light photocatalyst | Hantzsch ester | Room temperature | Highly chemoselective organic-chemistry.org |

It is important to note that while these methods are generally effective for isoquinoline N-oxides, the specific reaction conditions for the deoxygenation of this compound N-oxide would need to be empirically determined and optimized. The presence of the bromine atom and the amino group could potentially influence the reactivity or lead to side reactions under certain conditions. For instance, reductive conditions that are too harsh could lead to the undesired reductive dehalogenation of the C-Br bond. organic-chemistry.org Therefore, chemoselective methods would be highly desirable.

Mechanistic Investigations of Reactions Involving 3 Bromoisoquinolin 1 Amine

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds, particularly for heterocycles like isoquinolines which are activated towards nucleophilic attack. wikipedia.org The reaction generally proceeds via pathways such as the SN(ANRORC) or the addition-elimination (AE) mechanism. wikipedia.orgchemistrysteps.comfishersci.se

SN(ANRORC) Mechanism

The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a recognized pathway for nucleophilic substitution on heterocyclic compounds. While this mechanism has been studied in the formation of aminoisoquinolines from bromoisoquinolines, researchgate.net specific studies initiating with 3-Bromoisoquinolin-1-amine as the reactant and detailing its behavior under conditions conducive to the ANRORC mechanism are not described in the available literature.

AE Mechanism

The Addition-Elimination (AE or SNAr) mechanism is a common pathway for nucleophilic aromatic substitution, involving the initial attack of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. chemistrysteps.com While this is a plausible mechanism for reactions involving this compound, specific experimental studies and mechanistic elucidations for this particular compound are not available. Research on related isomers, such as 4-amino-3-bromoisoquinoline (B112583) and 3-amino-4-bromoisoquinoline, shows that they can undergo reactions like ring opening or ring contraction with strong nucleophiles such as potassium amide in liquid ammonia (B1221849), rather than simple substitution. researchgate.net

Chichibabin-type Reactions

The Chichibabin reaction is a method for the amination of nitrogen-containing heterocycles, typically involving the reaction of a compound like pyridine (B92270) with sodium amide to introduce an amino group. wikipedia.org This reaction is fundamentally a nucleophilic substitution of a hydride ion. As this compound already possesses an amino group, it is not the typical substrate for a classic Chichibabin amination. Mechanistic investigations of Chichibabin-type reactions starting with this compound have not been found.

Catalytic Reaction Mechanisms

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium and copper are common catalysts for these transformations involving aryl halides. acs.orgorganic-chemistry.orgrsc.org

Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the coupling of aryl halides with amines. acs.orgorganic-chemistry.orgacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (or coordination/deprotonation for aminations), and reductive elimination. While this compound, with its bromine atom, is a potential substrate for such cross-coupling reactions, specific studies detailing the mechanistic pathways, catalyst efficiency, or substrate scope for this particular compound are not available in the reviewed literature. Challenges in such couplings can sometimes arise from the coordination of the catalyst by proximal amino groups, which can affect the reaction's progress. nih.gov

Copper-Catalyzed Reaction Mechanisms

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for the formation of C-N bonds. organic-chemistry.orgrsc.org These reactions are valuable for coupling aryl halides with a variety of nitrogen nucleophiles. Despite the potential for this compound to act as a substrate in copper-catalyzed couplings, a search of the scientific literature did not yield specific examples or mechanistic investigations for this compound.

Zirconium-Catalyzed Reduction Mechanisms

Zirconium-based catalysts, such as Schwartz's reagent (Cp2Zr(H)Cl), are powerful tools for the reduction of various functional groups. rsc.orgchemrxiv.org While specific studies on the zirconium-catalyzed reduction of this compound are not extensively documented, the mechanism can be inferred from studies on related aryl halides and amides.

A key mechanistic feature of zirconium-catalyzed reductions is the generation of a reactive zirconium hydride species. In the context of cross-electrophile coupling of aromatic halides, a zirconaaziridine complex can act as a shuttle in a dual palladium-catalyzed process. nih.gov Mechanistic studies, including kinetic profiling and in-situ NMR spectroscopy, have pointed towards a mechanism involving the oxidative addition of an aryl halide to a low-valent palladium species, forming an arylpalladium(II) intermediate. This intermediate can then undergo transmetallation with a zirconium species to form an arylzirconium intermediate. nih.gov

For the reduction of the carbon-bromine bond in this compound, a plausible pathway would involve the oxidative addition of the C-Br bond to a low-valent zirconium species. Subsequent steps would likely involve hydride transfer from a suitable donor to the zirconium center, followed by reductive elimination to yield the debrominated product, 1-aminoisoquinoline (B73089). The chemoselectivity of such a reduction would be a critical aspect to consider, particularly the competition between the reduction of the C-Br bond and potential interactions with the amino group or the isoquinoline (B145761) nitrogen.

The catalytic cycle for zirconium-catalyzed hydrosilylation of esters involves the regeneration of the active Zr-H species through a σ-bond metathesis between a Zr-O intermediate and a Si-H bond. rsc.orgchemrxiv.org A similar turnover mechanism could be envisioned for the reduction of the C-Br bond, where a Zr-Br species is converted back to the active hydride catalyst.

Table 1: Key Mechanistic Steps in Zirconium-Catalyzed Reactions

| Step | Description |

| Oxidative Addition | The aryl halide (Ar-X) adds to the low-valent metal center (e.g., Pd(0) or Zr(II)), forming an Ar-M(IV)-X species. |

| Transmetallation | An aryl group is transferred from one metal center to another (e.g., from Pd to Zr). |

| Hydride Transfer | A hydride donor delivers a hydride to the metal center. |

| Reductive Elimination | The final product is formed by the elimination of the aryl group and a hydride from the metal center, regenerating the catalyst. |

| σ-bond Metathesis | A key step in catalyst regeneration, involving the exchange of ligands between the metal and a silicon-based reductant. rsc.orgchemrxiv.org |

Silver/Copper Co-catalyzed Mechanisms (for isoquinoline N-oxides)

While the provided heading specifies isoquinoline N-oxides, the principles of silver/copper co-catalyzed mechanisms can be extended to the functionalization of this compound, particularly at the amino group or the bromine-bearing carbon. Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established for the amination of aryl halides. mdpi.comacs.orgnih.gov

The mechanism of copper-catalyzed amination of aryl halides is generally believed to proceed through an oxidative addition-reductive elimination pathway. mdpi.comacs.org The catalytic cycle is thought to involve the following key steps:

Formation of a Copper(I)-Amide Complex: The amine substrate coordinates to the Cu(I) catalyst.

Oxidative Addition: The aryl halide (in this case, this compound) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. acs.org

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the aminated product and regenerating the Cu(I) catalyst.

Recent studies suggest that the oxidative addition of the aryl halide to the copper catalyst is often the rate-limiting step. nih.gov The choice of ligand is crucial for the efficiency of the catalyst, with sterically hindered ligands often preventing catalyst deactivation. nih.gov In some cases, both radical and ionic pathways have been proposed for copper-based C-N coupling reactions. mdpi.com The role of a silver co-catalyst can be to act as a halide scavenger or to facilitate the formation of a more active catalytic species.

For isoquinoline N-oxides, copper-catalyzed reactions can lead to the formation of substituted isoquinolines. These reactions often involve the generation of reactive intermediates through the interaction of the N-oxide with the copper catalyst.

Mechanistic Pathways of Functionalization Reactions

Regioselectivity and Chemoselectivity Studies

The presence of multiple reactive sites in this compound—the C-Br bond, the amino group, and various positions on the isoquinoline ring—makes regioselectivity and chemoselectivity critical considerations in its functionalization.

Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, this could manifest in:

C-H activation: Functionalization of the isoquinoline core at a specific C-H bond. Studies on quinolines have shown that C-H activation can be directed to specific positions, such as C2, depending on the catalyst and directing group. mdpi.com

Substitution reactions: In reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines, the regioselectivity of cyclization is influenced by the substituents on the aromatic ring. researchgate.net For this compound, the electronic effects of the bromo and amino groups would direct incoming electrophiles or nucleophiles to specific positions on the ring.

Chemoselectivity is the preferential reaction of one functional group over another. For this compound, key chemoselective challenges include:

C-Br vs. N-H functionalization: In cross-coupling reactions, the catalyst must selectively activate the C-Br bond for C-C or C-N bond formation without promoting self-coupling or undesired reactions at the amino group. Copper-catalyzed amination of aryl halides, for instance, must proceed without significant side reactions involving the starting amine. mdpi.comnih.gov

Reduction of C-Br vs. the heterocyclic ring: During reduction reactions, the conditions must be tuned to selectively reduce the C-Br bond while leaving the aromatic isoquinoline core intact.

The interplay of electronic and steric factors, as well as the nature of the catalyst and reaction conditions, governs the regioselectivity and chemoselectivity of reactions involving this substrate.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are vital for confirming mechanistic proposals. While specific intermediates for reactions of this compound are not detailed in the available literature, insights can be drawn from analogous systems.

In transition metal-catalyzed cross-coupling reactions of aryl halides, common intermediates include:

Organometallic Species: As mentioned in the context of zirconium-catalyzed reactions, arylpalladium(II) and arylzirconium species have been identified as key intermediates. nih.gov In copper-catalyzed aminations, pentacoordinated Cu(III) intermediates are proposed following oxidative addition. acs.org

Radical Intermediates: In some visible-light-driven reductions of aryl halides, the formation of aryl radicals through photoinduced electron transfer is a key mechanistic step. mdpi.com

Techniques used to identify and characterize these transient species include:

Spectroscopic Methods: In-situ NMR spectroscopy can be used to observe the formation and consumption of intermediates during a reaction. nih.gov

Trapping Experiments: The use of radical traps or other reagents to capture and identify short-lived intermediates.

Computational Studies: Density Functional Theory (DFT) calculations can provide insights into the structures and energies of proposed intermediates and transition states.

A study on umpolung amide synthesis identified a novel tetrahedral intermediate, a 1,1,1-halo-amino-nitro alkane (HANA), through direct observation and computational analysis, highlighting the power of these combined approaches in elucidating reaction mechanisms. nih.gov

Theoretical Mechanistic Elucidation

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of complex organic reactions. For isoquinoline derivatives, DFT studies can provide valuable information on:

Molecular Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the reactivity and stability of the molecule. tandfonline.comrsc.org For isoquinoline, the calculated energy gap between HOMO and LUMO indicates its stability. tandfonline.com Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. rsc.org

Reaction Pathways: DFT can be used to map the potential energy surface of a reaction, identifying the most favorable reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. This has been applied to study the mechanism of Cu(I)-catalyzed aryl amidation, confirming that oxidative addition is the rate-limiting step. acs.org

Catalyst-Substrate Interactions: Theoretical studies can model the interaction of this compound with a catalyst, providing insights into the binding mode and the electronic effects that influence the reaction. For instance, DFT calculations have been used to investigate the hydrodenitrogenation mechanism of quinoline (B57606) on different catalyst surfaces. nih.gov

Regioselectivity: The relative energies of transition states leading to different regioisomers can be calculated to predict the observed regioselectivity in functionalization reactions. Theoretical calculations of bond dissociation energies for halo-heterocycles have been correlated with the regioselectivity of palladium-catalyzed cross-coupling reactions. acs.org

By combining theoretical calculations with experimental observations, a comprehensive understanding of the mechanistic intricacies of reactions involving this compound can be achieved.

Medicinal Chemistry Research on 3 Bromoisoquinolin 1 Amine Derivatives

Evaluation of Biological Activities

Analgesic Properties

Derivatives of 3-bromo isoquinoline (B145761) have been investigated for their potential as pain-relieving agents. Research has shown that certain arylated heterocycles synthesized from 3-bromo isoquinoline precursors exhibit noteworthy analgesic and anti-inflammatory activities. nih.govnih.gov In studies evaluating these compounds, their biological screening has confirmed their potential as lead molecules for the discovery of more potent analgesic agents. nih.gov The analgesic activity of isoquinoline derivatives, more broadly, is a well-documented area of research, with various studies exploring different substitution patterns on the isoquinoline nucleus to modulate this effect. semanticscholar.orgacs.org The core structure is seen as a key pharmacophore in the design of new non-steroidal analgesics. acs.org

Antidepressant and Antipsychotic Agent Potential

The isoquinoline framework is a key structural component in molecules designed to target central nervous system disorders. Several isoquinoline derivatives have been reported to possess antidepressant and antipsychotic properties. acs.orgresearchgate.net

Research into novel isoquinoline-sulfonamide analogs has identified compounds targeting key receptors implicated in depression and psychosis, such as serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors. researchgate.net Furthermore, specific derivatives like 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) have demonstrated antidepressant-like effects in preclinical models, with mechanisms linked to the monoaminergic system. researchgate.net Another line of investigation has explored the antidepressant-like effects of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand, showing its mechanism involves the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway. nih.gov

In the context of multi-target drug design, benzothiazole-isoquinoline derivatives have been synthesized and shown to act as inhibitors of both monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases and depression. nih.gov

Table 1: Antidepressant Activity of Selected Benzothiazole-Isoquinoline Derivatives

| Compound | MAO-B IC50 (µM) | BuChE Inhibition (%) |

|---|---|---|

| 4d | 64.83 ± 4.20 | 77.76 |

| 4g | 14.80 ± 5.45 | - |

Data sourced from in vitro enzyme activity assays. nih.gov

Antiviral Activity

Isoquinoline and its related alkaloids have been extensively explored for their antiviral potential against a range of viruses. nih.gov The core isoquinoline structure is considered a valuable scaffold for the development of new antiviral drugs. Research has identified isoquinolone compounds that exhibit inhibitory activity against both influenza A and B viruses. acs.org The mechanism of action for some of these derivatives is believed to involve the inhibition of viral polymerase activity, a critical step in viral replication. acs.org

Studies on various isoquinoline-related natural alkaloids have demonstrated their potential to inhibit virus entry, multiplication, and release. nih.gov This broad-spectrum potential has made the isoquinoline nucleus a focal point for synthesizing novel derivatives with improved antiviral efficacy. nih.govfigshare.com

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which 3-bromoisoquinolin-1-amine derivatives exert their biological effects is crucial for rational drug design and development. Research has focused on identifying their molecular targets and pathways.

Interaction with Biological Targets (e.g., enzymes, receptors, DNA)

The diverse pharmacological activities of isoquinoline derivatives stem from their ability to interact with a variety of biological targets. As analgesics, their mechanism can involve the inhibition of enzymes like cyclooxygenase (COX). nih.gov In their capacity as antidepressant agents, derivatives have been shown to inhibit enzymes such as MAO-B and BuChE and interact with serotonin and dopamine receptors. researchgate.netnih.gov The antiviral action of certain isoquinoline compounds has been linked to the inhibition of viral polymerase. acs.org The specific interactions are highly dependent on the substitution patterns around the core isoquinoline structure, which dictates the molecule's affinity and selectivity for different biological macromolecules.

Inhibition of Specific Kinases (e.g., VEGFR-2, TDP2)

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. nih.govtandfonline.com Inhibition of VEGFR-2 is a major strategy in cancer therapy. researchgate.net While research on this compound itself is specific, the broader class of quinoline (B57606) and isoquinoline derivatives has yielded potent VEGFR-2 inhibitors. nih.govnih.gov These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration. nih.gov

TDP2 Inhibition: Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, a class of chemotherapy drugs. Inhibition of TDP2 is a promising strategy to enhance the efficacy of these anticancer agents. acs.orgbohrium.com Notably, the isoquinoline-1,3-dione scaffold has been identified as a viable chemotype for selectively inhibiting TDP2. nih.govacs.org Structure-activity relationship (SAR) studies have led to the development of analogs that inhibit TDP2 in the low micromolar range without significantly affecting the related enzyme TDP1. bohrium.com

Table 2: TDP2 Inhibitory Activity of Isoquinoline-1,3-dione Analogs

| Compound | Description | Recombinant TDP2 IC50 (µM) |

|---|---|---|

| 43 | 6-Furanoisoquinoline-1,3-dione | 10 |

| 64 | Optimized analog | 1.9 |

Data represents the concentration required for 50% inhibition of enzyme activity. nih.govbohrium.com

Antagonism of Receptors (e.g., AMPA receptors)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in various neurological disorders, making them an important therapeutic target. researchgate.net Research has led to the identification of N-substituted isoquinoline derivatives as noncompetitive AMPA receptor antagonists. nih.gov These compounds have shown anticonvulsant properties in preclinical models, demonstrating their potential for treating conditions like epilepsy. nih.govresearchgate.net Electrophysiological studies have confirmed that these isoquinoline derivatives can effectively antagonize AMPA-mediated effects, blocking the receptor's ion channel in a noncompetitive manner. nih.govresearchgate.net

DNA Intercalation and Binding Affinity

Derivatives of the isoquinoline and related quinoline core have demonstrated the ability to interact with DNA, a key target for many anticancer and antimicrobial agents. While direct studies on this compound derivatives are limited, research on analogous structures provides insights into their potential DNA binding mechanisms. The planar aromatic system of the isoquinoline ring is a crucial feature that allows for intercalation between the base pairs of the DNA double helix.

The binding affinity of these compounds to DNA is influenced by various factors, including the nature and position of substituents. For instance, the introduction of positively charged side chains can enhance electrostatic interactions with the negatively charged phosphate backbone of DNA. In studies of quinoline derivatives, the substitution pattern has been shown to significantly affect DNA binding, with some compounds exhibiting minor groove binding capabilities. In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds can bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonds nih.govresearchgate.net. The carbonyl group at the 2nd position of the quinoline was identified as a hydrogen bond donor/acceptor for adenine and guanine base pairs, confirming the interaction pattern with DNA nih.gov.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the influence of different structural features on the compound's therapeutic effects.

The position of the bromine atom on the isoquinoline ring is a critical determinant of biological activity. In related quinoline systems, the presence and location of bromine substituents have been shown to have a substantial impact on antiproliferative effects. For example, studies on highly brominated quinolines revealed that compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibition of cancer cell proliferation, whereas those with substitutions at the C-3, C-6, and C-8 positions were inactive nih.gov. This highlights the regiochemical sensitivity of the bromine substitution. Bromination of isoquinoline in strong acids like concentrated H2SO4 can lead to regioselective monobromination at the 5-position researchgate.net. The bromine atom at the 3-position of this compound serves as a versatile handle for synthetic modifications, allowing for the introduction of various substituents through cross-coupling reactions to explore their impact on activity.

Furthermore, the electronic effects of substituents play a crucial role. The introduction of a nitro group, another electron-withdrawing group like bromine, at the C-5 position of a dibrominated quinoline scaffold significantly amplified antiproliferative effects compared to the non-nitrated precursor nih.gov. This suggests that the electronic nature of substituents on the isoquinoline ring is a key factor in modulating biological activity.

The amino group at the 1-position of the this compound scaffold is a key pharmacophoric element. Its ability to participate in hydrogen bonding is crucial for interactions with biological targets such as enzymes and receptors. In many biologically active molecules, the primary amino group can form critical hydrogen bonds that contribute to the binding affinity and specificity of the compound. For instance, in the context of aminoquinazolines as Lck inhibitors, the amino group is essential for their potent activity nih.gov. The amino group in this compound is also a site for further chemical modification, allowing for the attachment of various side chains to modulate the compound's properties .

The introduction of side chains onto the this compound core can significantly influence its biological activity, solubility, and pharmacokinetic properties. The nature, length, and spatial orientation of these side chains are critical for optimizing interactions with the target molecule. In the broader class of isoquinoline and quinoline derivatives, the attachment of different side chains has been a common strategy to enhance DNA binding and cellular uptake. For instance, positively charged side chains can improve interactions with the DNA backbone. Studies on tetrahydroisoquinoline-derived antagonists have shown that the nature of the α-amino acid residue as a side chain plays a vital role in their potency nih.gov. The spatial arrangement of these side chains is also crucial, as it dictates the ability of the molecule to fit into the binding pocket of a target protein or to intercalate effectively into DNA.

The isoquinoline ring system itself contains a nitrogen atom that can act as a hydrogen bond acceptor. The presence and arrangement of other heteroatoms within the scaffold or in its substituents can create specific hydrogen bond acceptor motifs that are crucial for molecular recognition. In drug design, understanding these motifs is essential for predicting and optimizing binding to biological targets. The nitrogen atom in the isoquinoline ring, along with carbonyl or other heteroatomic groups in side chains, can participate in forming stable hydrogen-bonded complexes. The self-assembly of molecules is often guided by these interactions, with patterns like the R2 2(8) homodimeric rings being common for secondary amides mdpi.com. The analysis of molecular electrostatic potential can help in identifying the most likely hydrogen bond acceptor sites within a molecule nih.gov.

Lead Discovery and Optimization Strategies

The discovery and development of new drugs from the this compound scaffold involve a systematic process of lead discovery and optimization. danaher.compatsnap.compatsnap.com This process aims to identify initial "hit" compounds with some desired biological activity and then chemically modify them to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds and eventually clinical candidates. danaher.compatsnap.compatsnap.comyoutube.comrsc.org

Lead Discovery: High-throughput screening of compound libraries containing diverse isoquinoline derivatives is a common starting point. Alternatively, fragment-based drug discovery can be employed, where smaller molecular fragments are screened for binding to the target, and then promising fragments are grown or linked to build a more potent lead compound. Computational methods such as virtual screening and molecular docking can also be used to identify potential hits from large virtual libraries based on their predicted binding to a biological target. danaher.compatsnap.com

Lead Optimization: Once a lead compound is identified, lead optimization involves an iterative cycle of design, synthesis, and testing of new analogs. youtube.com Key strategies include:

Structure-Activity Relationship (SAR) Guided Modifications: Systematically modifying the lead structure, for example, by introducing different substituents at the 1-amino or 3-bromo positions of the isoquinoline core, helps in understanding the SAR and identifying modifications that enhance activity. patsnap.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity while maintaining or improving biological activity. patsnap.com

Scaffold Hopping: This involves replacing the central molecular core with a different one while retaining the key pharmacophoric groups in the correct spatial orientation. This can lead to new chemical series with improved properties. patsnap.com

Computational Chemistry: Techniques like quantitative structure-activity relationship (QSAR) modeling and free energy perturbation calculations can guide the design of new analogs with predicted improved properties, thus streamlining the optimization process. nih.gov

Through these strategies, medicinal chemists can refine the properties of this compound derivatives to develop potent and selective drug candidates for a variety of therapeutic applications.

Scaffold Derivatization for Enhanced Potency and Selectivity

The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to modulate the biological activity of the resulting derivatives. The presence of the bromine atom at the 3-position and the amino group at the 1-position provides synthetic handles for a variety of chemical transformations, allowing for a systematic exploration of the structure-activity relationship (SAR).

Research into the broader class of 3-bromo isoquinoline derivatives has demonstrated that modifications to this core structure can lead to significant analgesic and anti-inflammatory activities. A recent study detailed the synthesis of several 3-bromo isoquinoline derivatives through Suzuki coupling reactions, highlighting the potential of this scaffold in developing new therapeutic agents. While this study did not focus exclusively on the 1-amino substituted analogs, it underscores the importance of the 3-bromo isoquinoline core as a starting point for generating libraries of bioactive compounds. The investigation into their biological activities confirmed that these derivatives hold noteworthy potential as lead molecules for analgesic and anti-inflammatory drug discovery jptcp.com.

Furthermore, studies on isoquinolin-1-one derivatives, which are structurally related to this compound, have provided valuable insights into the SAR of this heterocyclic system. The synthesis and evaluation of substituted isoquinolin-1-ones as antitumor agents have shown that the nature and position of substituents on the isoquinoline ring play a crucial role in their cytotoxic activity nih.gov. For instance, the introduction of an O-(3-hydroxypropyl) substituent led to a significant enhancement in antitumor activity compared to the parent compound nih.gov. This suggests that similar derivatization strategies applied to the this compound scaffold could yield compounds with improved potency.

The derivatization of the this compound scaffold can be systematically explored to enhance potency and selectivity for a specific biological target. Key positions for modification include:

The Bromine Atom (Position 3): The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of different binding pockets of a target protein.

The Isoquinoline Core: Substitutions at other positions on the isoquinoline ring system can also be explored to fine-tune the electronic and steric properties of the molecule, further optimizing its interaction with the biological target.

A comprehensive SAR study of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, a related class of compounds, has revealed that the introduction of various functional groups on the core scaffold is vital for modulating their biological potential nih.govrsc.orgnuph.edu.ua. This principle is directly applicable to the this compound scaffold, where a systematic derivatization approach can lead to the discovery of novel and potent therapeutic agents.

While specific and extensive SAR data for a wide range of this compound derivatives is still an emerging area of research, the existing literature on related isoquinoline analogs provides a strong rationale for its potential as a versatile scaffold in medicinal chemistry.

Table 1: Potential Derivatization Strategies for this compound

| Position of Modification | Type of Reaction | Potential Substituents | Desired Outcome |

| 1-Amino Group | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides | Modulate hydrogen bonding, lipophilicity, and metabolic stability |

| 3-Bromo Position | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Aryl, heteroaryl, alkynyl, amino, and ether groups | Explore new binding interactions, improve potency and selectivity |

| Isoquinoline Ring | Electrophilic/Nucleophilic Aromatic Substitution | Halogens, nitro, alkyl, and alkoxy groups | Fine-tune electronic properties and steric hindrance |

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The isoquinolin-1-amine scaffold, including its 3-bromo derivative, is well-suited for FBDD due to its relatively small size and synthetic tractability.

A notable example of the application of the isoquinolin-1-amine scaffold in FBDD is the discovery of inhibitors for Rho-associated coiled-coil containing protein kinase I (ROCK-I) nih.gov. Through fragment-based NMR screening of a focused library, isoquinolin-1-amine was identified as a fragment that binds to the ROCK-I active site. This initial hit was then subjected to a "fragment growth" strategy, where substituents were introduced at the 6-position of the isoquinoline ring to enhance binding affinity and potency nih.gov.

The study led to the development of 6-substituted isoquinolin-1-amine derivatives with improved potency and cellular efficacy. For instance, certain derivatives demonstrated comparable ROCK-1 affinity and potency to first-generation ROCK inhibitors but with a superior pharmacokinetic profile nih.gov. This successful application highlights the utility of the isoquinolin-1-amine core as a starting point for FBDD campaigns.

The this compound fragment offers additional advantages in FBDD. The bromine atom can serve as a vector for fragment growth or linking. Once the binding mode of the this compound fragment is determined, typically through X-ray crystallography, the bromine atom provides a specific point for chemical elaboration to access nearby binding pockets on the protein surface. This targeted approach can accelerate the optimization process and lead to the rapid development of potent and selective inhibitors.

Table 2: Properties of Isoquinolin-1-amine as a Fragment in FBDD

| Property | Characteristic | Implication for FBDD |

| Molecular Weight | Relatively low | Adheres to the "Rule of Three" for fragments |

| Solubility | Generally good | Allows for screening at higher concentrations |

| Synthetic Accessibility | Readily derivatized | Facilitates rapid fragment evolution and optimization |

| Binding Efficiency | High ligand efficiency observed in some cases | Provides a good starting point for developing potent leads |

Material Science Applications of 3 Bromoisoquinolin 1 Amine Derivatives

Applications in Organic Electronics

The development of novel organic semiconductors is crucial for advancing organic electronics. Isoquinoline (B145761), a structural isomer of quinoline (B57606), is a heterocyclic aromatic compound that can be incorporated into larger conjugated systems. wikipedia.org Derivatives of 3-Bromoisoquinolin-1-amine are valuable as intermediates in the synthesis of such systems. The bromine atom can be readily substituted through various cross-coupling reactions, allowing for the extension of the π-conjugated system by attaching other aromatic or electroactive groups. This strategy is essential for tuning the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern the semiconductor's performance in devices.

While direct applications of this compound in organic field-effect transistors (OFETs) are not extensively documented, related brominated compounds are used to create complex n-type semiconductors. For instance, brominated derivatives of 1,1-Dicyanomethylene-3-Indanone have been used as end-capping groups for isoindigo-based organic semiconductors, demonstrating the role of bromine in modulating the material's chemical, physical, and electrical properties. mdpi.com The amine group on the isoquinoline ring can also influence the molecule's charge transport characteristics and solubility in organic solvents, which is a critical factor for solution-based processing of electronic devices.

Development of Polymeric Materials

Polymers containing amine groups are highly valued for their ability to be functionalized and to complex with various molecules. rsc.org The this compound molecule possesses two key functional groups that enable its use as a monomer for polymerization.

The Amine Group: The primary amine can react with acyl chlorides or other electrophiles, allowing for its incorporation into polyamides or polyimides. These polymers often exhibit high thermal stability and desirable mechanical properties. mdpi.com

The Bromine Atom: The bromine substituent provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the formation of carbon-carbon bonds and the creation of conjugated polymers. Such polymers are foundational materials in organic electronic technologies, including organic photovoltaics and thin-film transistors. rsc.org

For example, direct C-H arylation polymerization is a common method for synthesizing conjugated polymers. dntb.gov.ua A monomer like this compound could potentially be used in such polymerization schemes to introduce the isoquinoline unit into the polymer backbone, thereby influencing the final material's optical and electronic properties. The synthesis of poly(2-oxazolines) with amine functionalities is another area where derivatives could be employed, leading to tailored polymer architectures. rsc.org

Role in Thin Film Processing

Thin films are a critical component of many advanced technologies, including sensors, coatings, and electronic devices. The quality and properties of these films are highly dependent on the deposition technique and the chemical precursors used. semanticscholar.org While specific use of this compound in thin film deposition is not widely reported, its derivatives can be designed for various deposition methods.

For solution-based techniques like spin-coating, dip-coating, or blade-coating, the solubility of the material is paramount. mdpi.com The amine and bromo groups on the isoquinoline core can be modified to attach solubilizing side chains, making the resulting derivatives suitable for processing from solution. These methods are often cost-effective and allow for the creation of uniform thin films over large areas. mdpi.com

For vapor-based methods like Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD), the precursor must be volatile and thermally stable. semanticscholar.orgresearchgate.net Derivatives of this compound could be engineered to meet these requirements, potentially serving as precursors for depositing nitrogen-containing or functional thin films. Surface engineering using such techniques can modify the chemical, electronic, and mechanical properties of materials to meet specific demands. semanticscholar.org

Energy Capture and Storage Research

Amine-based materials are extensively studied for their potential in carbon dioxide (CO2) capture due to the reversible reaction between the amine groups and CO2. While research has traditionally focused on aqueous amine solutions, recent efforts have explored solid sorbents like porous organic polymers (POPs) functionalized with amines. researchgate.net

Pharmaceutical Formulations and Delivery Systems

Poor water solubility is a significant challenge in pharmaceutical development. nih.gov Drug delivery systems are designed to overcome such hurdles by improving the bioavailability of active pharmaceutical ingredients (APIs). The isoquinoline framework is a known pharmacophore in medicinal chemistry, associated with various biological activities. cymitquimica.com

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules with potential pharmaceutical applications. The bromine atom acts as a versatile synthetic handle for introducing diverse substituents via cross-coupling reactions, while the amino group can form crucial hydrogen bonds with biological targets and offers a site for further chemical modification. cymitquimica.com Polymers such as poly(2-oxazoline)s and polyglycerols are explored as scaffolds for drug delivery, and amine-functionalized molecules can be conjugated to these polymers to create targeted delivery systems. rsc.orgnih.gov The strategic placement of the bromo and amino groups makes brominated isoquinolinamines useful building blocks for developing novel therapeutic agents and the systems designed to deliver them effectively.

Supramolecular Assemblies and π-π Stacking